molecular formula C12H14N2O2 B1423828 1-(4-Aminobenzoyl)piperidin-4-one CAS No. 885274-94-2

1-(4-Aminobenzoyl)piperidin-4-one

Cat. No.: B1423828
CAS No.: 885274-94-2
M. Wt: 218.25 g/mol
InChI Key: KMWGZUGGXNLJEK-UHFFFAOYSA-N
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Description

1-(4-Aminobenzoyl)piperidin-4-one is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It features a piperidin-4-one scaffold, which is recognized as a versatile and potential pharmacophore in drug discovery . This scaffold is a common structural motif in compounds exhibiting a range of pharmacological activities, including anticancer and antiviral properties . Piperidine rings are essential molecular components in many natural and pharmaceutically active substances, making derivatives like this compound valuable intermediates for the synthesis of more complex molecules . The compound serves as a key building block for researchers exploring structure-activity relationships (SAR) in the development of new therapeutic agents. Its structure, which incorporates both an aminobenzoyl group and the piperidone ring, allows for further chemical modifications, facilitating the creation of diverse compound libraries for biological screening . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-aminobenzoyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWGZUGGXNLJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696070
Record name 1-(4-Aminobenzoyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-94-2
Record name 1-(4-Aminobenzoyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Computational Approaches in Structural Elucidation and Conformation

Spectroscopic Characterization Techniques for Piperidin-4-one Derivatives

Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interaction of molecules with electromagnetic radiation, techniques like NMR, IR, and mass spectrometry provide detailed information about the atomic arrangement and bonding within "1-(4-Aminobenzoyl)piperidin-4-one".

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the carbon-hydrogen framework. researchgate.net

For "this compound," the ¹H NMR spectrum would reveal distinct signals for the protons on the aromatic ring and the piperidine (B6355638) ring. The aromatic protons of the 4-aminobenzoyl group would typically appear as two doublets in the downfield region (around 6.6-7.7 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.orgchemicalbook.com The protons on the piperidine ring would appear in the more upfield region. The protons adjacent to the nitrogen (C2 and C6) and those adjacent to the carbonyl group (C3 and C5) would show characteristic chemical shifts and coupling patterns, confirming their relative positions. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. Key signals would include the carbonyl carbons of the ketone (C4) and the amide, which are typically found far downfield (around 170-210 ppm). researchgate.netnih.gov Signals for the aromatic carbons and the aliphatic carbons of the piperidine ring would also be observed in their characteristic regions. nih.govrsc.org Advanced 2D NMR techniques, such as COSY and HSQC, can be used to unambiguously assign all proton and carbon signals by showing correlations between them. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous structures.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Piperidine H2/H6~3.8 - 4.2~45
Piperidine H3/H5~2.6 - 2.9~40
Amine NH₂~4.0 - 6.0 (broad)-
Aromatic H (ortho to C=O)~7.6 - 7.8~129 - 131
Aromatic H (ortho to NH₂)~6.6 - 6.8~113 - 115
Piperidine C4 (Ketone C=O)-~205 - 209
Amide C=O-~168 - 172
Aromatic C (ipso to C=O)-~125 - 128
Aromatic C (ipso to NH₂)-~150 - 155

Infrared (IR) and Raman spectroscopy are vibrational techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The IR spectrum of "this compound" would display several characteristic absorption bands confirming its key functional groups.

N-H Stretching: The primary amino group (-NH₂) would show two distinct bands in the region of 3300-3500 cm⁻¹. researchgate.net

C=O Stretching: Two strong carbonyl absorption bands would be prominent. The ketone carbonyl (C=O) of the piperidin-4-one ring would appear around 1710-1725 cm⁻¹. The amide carbonyl (C=O) band would be observed at a lower frequency, typically in the range of 1630-1660 cm⁻¹, due to resonance with the nitrogen lone pair. unica.itnih.gov

Aromatic C=C Stretching: The presence of the benzene ring would be confirmed by multiple sharp bands in the 1450-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibrations for the aromatic C-N bond and the amide C-N bond would appear in the fingerprint region between 1200 and 1400 cm⁻¹. nih.gov

Raman spectroscopy would provide complementary data, with strong signals often observed for the symmetric and non-polar bonds, such as the aromatic ring vibrations. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (-NH₂)Symmetric & Asymmetric Stretch3300 - 3500Medium
Aliphatic C-HStretch2850 - 3000Medium
Ketone (C=O)Stretch1710 - 1725Strong
Amide (C=O)Stretch1630 - 1660Strong
Aromatic C=CRing Stretch1450 - 1600Medium-Strong
Amide C-NStretch1350 - 1420Medium

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

For "this compound" (C₁₂H₁₄N₂O₂), the molecular weight is 218.25 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 218. Softer ionization techniques like electrospray ionization (ESI) would likely show a protonated molecule [M+H]⁺ at m/z = 219. miamioh.edu

The fragmentation pattern provides structural clues. Key fragmentation pathways could include:

Alpha-cleavage adjacent to the piperidine ketone, leading to the loss of CO or C₂H₄.

Cleavage of the amide bond, resulting in two primary fragments: the aminobenzoyl cation (m/z = 120) and the piperidin-4-one radical cation (m/z = 98).

Fragmentation of the 4-aminobenzoyl portion, such as the loss of the amino group.

The piperidine ring itself can undergo characteristic fragmentation, often leading to a base peak corresponding to a stable fragment. researchgate.netscielo.brchemicalbook.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
218[C₁₂H₁₄N₂O₂]⁺Molecular Ion (M⁺)
120[H₂N-C₆H₄-CO]⁺Cleavage of the amide C-N bond
98[C₅H₈NO]⁺Cleavage of the amide C-N bond
92[C₆H₄NH₂]⁺Loss of CO from the m/z 120 fragment

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools for investigating molecular properties that are difficult to study experimentally. Techniques like molecular docking and molecular dynamics simulations offer insights into the conformational preferences of "this compound" and its potential interactions with biological macromolecules. nih.govresearchgate.net

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Given that many piperidine derivatives exhibit biological activity, docking simulations for "this compound" could be performed against various protein targets, such as sigma receptors, for which piperidine is a common scaffold. nih.govnih.gov The simulation would place the ligand into the binding site of the protein and score different poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic interactions.

Key interactions for this molecule could include:

Hydrogen Bonding: The primary amine and the amide carbonyl group are potential hydrogen bond donors and acceptors, respectively. They could interact with polar amino acid residues like glutamic acid or tyrosine in a receptor's active site. nih.govrsc.org

Pi-Cation Interaction: The protonated piperidine nitrogen can form a strong stabilizing interaction with the electron-rich aromatic ring of residues like phenylalanine, tyrosine, or tryptophan. rsc.org

Aromatic Interactions: The aminobenzoyl ring can engage in π-π stacking with aromatic residues within the binding pocket.

These simulations can rationalize structure-activity relationships and guide the design of more potent and selective analogues. rsc.org

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. nih.gov An MD simulation of "this compound" can reveal its conformational landscape and the stability of its binding pose within a receptor.

The piperidine ring is known to exist in several conformations, most commonly the chair, boat, and twist-boat forms. ias.ac.inrsc.org MD simulations can determine the relative energies of these conformers and the energy barriers for interconversion. For most substituted piperidines, the chair conformation with bulky substituents in the equatorial position is favored to minimize steric strain. nih.govnih.gov

When applied to a ligand-receptor complex identified through docking, MD simulations can assess the stability of the binding mode. nih.gov By simulating the complex in a solvated environment for nanoseconds or longer, researchers can observe whether the initial interactions are maintained, identify key stable interactions, and calculate the binding free energy, which provides a more accurate estimate of binding affinity than docking scores alone. nih.govnih.gov This provides a more realistic understanding of the binding event and the dynamic interplay between the ligand and its protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of analogs of this compound, a QSAR study would be instrumental in predicting their potential therapeutic activities and guiding the synthesis of more potent derivatives.

A hypothetical QSAR study on derivatives of this compound would involve the following steps:

Data Set Preparation: A series of structurally related compounds would be synthesized, and their biological activity (e.g., as enzyme inhibitors or receptor antagonists) would be determined experimentally.

Descriptor Calculation: For each compound, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, such as steric (e.g., molecular weight, volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) properties.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation would be developed that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

While no specific QSAR models for this compound have been found in the literature, studies on other piperidine derivatives have demonstrated the utility of this approach in drug design. For instance, QSAR studies on 4-phenylpiperidine (B165713) derivatives have successfully identified key structural features for their activity as mu opioid agonists. Similarly, research on other piperidin-4-one analogs has utilized QSAR to explore their potential as anticancer agents.

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts the likely biological activities of a compound based on its structural formula. The prediction is based on a large database of known biologically active substances and their activities. A PASS analysis of this compound would provide a list of potential pharmacological effects and mechanisms of action.

The results of a PASS analysis are presented as a list of potential activities with two probabilities for each:

Pa (Probability to be active): The probability that the compound possesses the given activity.

Pi (Probability to be inactive): The probability that the compound does not possess the given activity.

A hypothetical PASS prediction for this compound might suggest a range of activities based on its structural similarity to known bioactive molecules. The aminobenzoyl moiety and the piperidin-4-one core are present in various compounds with diverse biological profiles. Without actual PASS data, one can only speculate on the potential predicted activities, which could range from CNS activity to anticancer or antimicrobial effects, given the known activities of related piperidine-containing compounds. The utility of PASS lies in its ability to quickly screen for potential biological activities, thereby guiding further experimental investigations.

Analysis of Torsion Angles and Topography

For this compound, key torsion angles would define the orientation of the 4-aminobenzoyl group relative to the piperidine ring and the conformation of the piperidine ring itself (e.g., chair, boat, or twist-boat).

Key Torsion Angles of Interest:

Torsion AngleDescription
C(aryl)-C(carbonyl)-N(piperidine)-C(piperidine)Defines the rotation around the amide bond and the relative orientation of the aromatic and piperidine rings.
C(carbonyl)-N(piperidine)-C(piperidine)-C(piperidine)Describes the geometry of the piperidine ring at the point of substitution.

While no specific crystallographic or detailed conformational analysis studies for this compound were found, research on structurally related N-benzoylpiperidine derivatives has been published. These studies reveal that the piperidine ring typically adopts a chair conformation and provide data on the planarity of the amide bond and the relative orientations of the substituent groups. Such information is crucial for understanding how the molecule might fit into a biological receptor or an enzyme's active site.

Pharmacological and Biological Activity Profiling of 1 4 Aminobenzoyl Piperidin 4 One Derivatives

Broad Spectrum of Documented Pharmacological Activities of Piperidin-4-ones

Piperidin-4-one derivatives have demonstrated a remarkable range of pharmacological effects, positioning them as promising candidates for the development of new therapeutic agents. nih.govbiomedpharmajournal.org These activities span from antimicrobial and antiviral to anticancer, anti-inflammatory, analgesic, and central nervous system modulation. nih.govbiomedpharmajournal.orgresearchgate.netnih.gov The versatility of the piperidin-4-one nucleus allows for structural modifications that can enhance its interaction with various biological targets, leading to a diverse range of therapeutic applications. nih.gov

Antimicrobial Activities (Antibacterial and Antifungal)

Derivatives of piperidin-4-one have shown significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties. biomedpharmajournal.orgresearchgate.net

Antibacterial Activity:

Several studies have highlighted the antibacterial efficacy of piperidin-4-one derivatives against a range of both Gram-positive and Gram-negative bacteria. biomedpharmajournal.orgyu.edu.jo For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives demonstrated good antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org Another study reported that a newly synthesized piperidin-4-one derivative, DALIL1, showed potent antibacterial activity against Bacillus subtilis. researchgate.net Furthermore, some piperidine (B6355638) derivatives have been found to be active against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com The introduction of different substituents on the piperidine ring has been shown to influence the antibacterial spectrum and potency. For example, piperidine derivatives with a piperazine (B1678402) moiety have shown activity against S. aureus and E. coli. researchgate.net

Antifungal Activity:

The antifungal potential of piperidin-4-one derivatives is also well-documented. biomedpharmajournal.orgshd-pub.org.rs Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have displayed significant antifungal activity against various fungal strains, including Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans. biomedpharmajournal.org The addition of the thiosemicarbazone group was found to enhance the antifungal activity of the parent piperidin-4-one. biomedpharmajournal.org Another study found that the compound DALIL1 exhibited potent antifungal activity against Candida albicans. researchgate.net Additionally, certain 3,5-diarylidene-4-piperidone derivatives have shown good antifungal activity, with 3,5-dibenzylidene-1-(3,5-dichloro-2-hydroxyphenylsulfonyl)piperidin-4-one being particularly effective against Aspergillus niger and Aspergillus fumigatus. shd-pub.org.rs

Table 1: Antimicrobial Activity of Selected Piperidin-4-one Derivatives

Compound/DerivativeTarget Microorganism(s)Observed ActivityReference(s)
2,6-Diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivativesStaphylococcus aureus, E. coli, Bacillus subtilis, M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicansGood antibacterial activity compared to ampicillin; significant antifungal activity. biomedpharmajournal.org
DALIL1Bacillus subtilis, Candida albicansPotent antibacterial and antifungal activity. researchgate.net
3,5-Dibenzylidene-1-(3,5-dichloro-2-hydroxyphenylsulfonyl)piperidin-4-oneAspergillus niger, Aspergillus fumigatusBest antifungal activity among the tested series. shd-pub.org.rs
Piperidine-substituted halogenobenzene derivativesStaphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae, Candida albicansInhibition of growth of all tested microorganisms with MICs of 32–512 μg/ml for active compounds. tandfonline.com
(Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamideStaphylococcus aureus, Enterobacter sp.Higher antimicrobial activity than its precursor. yu.edu.jo

Antiviral Activities, Including Anti-HIV and Anti-Coronavirus

The antiviral properties of piperidin-4-one derivatives have been explored, with promising results against various viruses, including Human Immunodeficiency Virus (HIV) and coronaviruses. nih.govresearchgate.netnih.gov

Anti-HIV Activity:

Several studies have focused on the development of piperidin-4-one derivatives as anti-HIV agents. A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were synthesized and evaluated for their anti-HIV potential. nih.govresearchgate.net Notably, some of these compounds demonstrated remarkable inhibitory potencies against HIV-1 in cellular assays. nih.govresearchgate.net The piperidin-4-one scaffold has been recognized as a potential pharmacophore for developing anti-HIV agents. nih.gov Research has also led to the discovery of piperidin-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors with broad potency against resistant mutant viruses. researchgate.net

Anti-Coronavirus Activity:

Recent research has highlighted the potential of piperidin-4-one derivatives in combating coronaviruses. A class of 1,4,4-trisubstituted piperidines was identified as having promising activity against human coronavirus 229E (HCoV-229E). nih.gov Further investigation revealed that some of these compounds also exhibited micromolar activity against SARS-CoV-2. nih.gov The mechanism of action for these compounds appears to involve the inhibition of the nsp5 main protease (Mpro), a crucial enzyme for viral replication. nih.gov

Table 2: Antiviral Activity of Selected Piperidin-4-one Derivatives

Compound/Derivative ClassTarget VirusKey FindingsReference(s)
N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivativesHIV-1, Influenza A/H1N1Remarkable anti-HIV-1 inhibitory potencies; significant potency against influenza A/H1N1 for some derivatives. nih.govresearchgate.net
1,4,4-Trisubstituted piperidinesHuman coronavirus 229E (HCoV-229E), SARS-CoV-2Promising activity against HCoV-229E; micromolar activity against SARS-CoV-2; inhibition of nsp5 main protease (Mpro). nih.gov
Piperidin-4-yl-aminopyrimidinesHIV-1 (wild-type and resistant mutants)Broad activity as HIV-1 reverse transcriptase inhibitors. researchgate.net

Anticancer and Antitumor Properties

The piperidine and piperidin-4-one core structures have been extensively investigated for their potential in cancer therapy. nih.govnih.gov

Derivatives of piperidin-4-one have shown promising antiproliferative properties against various cancer cell lines. For instance, 3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one demonstrated antiproliferative activity against breast (MDA-MB231) and pancreatic (PC3) cancer cell lines with higher potency than curcumin. nih.gov Another study reported that a piperidine derivative, DTPEP, inhibited cell proliferation in both estrogen receptor (ER)-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells. nih.gov Furthermore, a series of 3,5-bis(arylidene)-4-piperidones conjugated with a 1,2,3-triazolyl heterocycle showed promising antitumor properties against colon (HCT116) and breast (MCF7) cancer cell lines. nih.gov The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in tumor progression. nih.gov

Table 3: Anticancer and Antitumor Activity of Selected Piperidin-4-one Derivatives

Compound/DerivativeCancer Cell Line(s)Key FindingsReference(s)
3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-oneMDA-MB231 (breast), PC3 (pancreatic)Higher antiproliferative potency than curcumin. nih.gov
DTPEP (a piperidine derivative)MCF-7 (ER-positive breast), MDA-MB-231 (ER-negative breast)Inhibition of cell proliferation in both cell lines. nih.gov
3,5-Bis(arylidene)-4-piperidones with a 1,2,3-triazolyl heterocycleHCT116 (colon), MCF7 (breast)Promising antitumor properties with limited toxicity to normal cells. nih.gov
Vindoline-piperazine conjugatesVarious human tumor cell lines (NCI60)Significant antiproliferative effects, with some derivatives showing low micromolar growth inhibition. mdpi.com

Anti-inflammatory Activities

Piperidin-4-one derivatives have also been evaluated for their anti-inflammatory potential. mdpi.com The anti-inflammatory effect is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. mdpi.com

A new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated significant anti-inflammatory and antinociceptive effects in various animal models. nih.gov This compound was found to reduce paw edema and pleurisy induced by carrageenan, decrease cell migration, and lower the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Another study on new 1,3,4-oxadiazole (B1194373) derivatives of pyridothiazine-1,1-dioxide, which incorporate a piperazine moiety, showed potent inhibitory activity against COX-2, a key target for anti-inflammatory drugs. mdpi.com These findings suggest that piperidin-4-one derivatives can serve as a scaffold for developing novel anti-inflammatory agents.

Table 4: Anti-inflammatory Activity of Selected Piperidin-4-one Derivatives

Compound/DerivativeMechanism/ModelKey FindingsReference(s)
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182)Carrageenan-induced paw edema and pleurisyReduced edema, cell migration, and levels of TNF-α and IL-1β. nih.gov
1,3,4-Oxadiazole derivatives of pyridothiazine-1,1-dioxideCOX-1 and COX-2 inhibitionStrong and preferential COX-2 inhibitory activity for some derivatives. mdpi.com
Quinazoline benzohydrazide (B10538) derivativesCarrageenan-induced foot paw edemaSignificant anti-inflammatory activity with a lower ulcer index compared to reference drugs. researchgate.net

Analgesic Properties

The analgesic potential of piperidin-4-one derivatives has been a subject of interest in pain management research. nih.govresearchgate.net

A series of 4,4-disubstituted piperidines were synthesized and found to possess potent analgesic activity, with some analogs showing potency comparable to morphine in standard animal tests like the mouse writhing and tail-flick tests. nih.gov These compounds exhibited high affinity for opioid receptors, suggesting an opiate-like mechanism of action. nih.gov In another study, novel thiazole (B1198619) derivatives of 4-piperidone (B1582916) were synthesized and screened for their analgesic properties. researchgate.netnih.gov Several of these derivatives, particularly those with chloro and nitro substitutions, demonstrated good analgesic activities. researchgate.netnih.gov The thiosemicarbazone derivative of 4-piperidone also showed significant analgesic potential. researchgate.net

Table 5: Analgesic Properties of Selected Piperidin-4-one Derivatives

Compound/Derivative ClassAnimal Model/TestKey FindingsReference(s)
4,4-Disubstituted piperidinesMouse writhing and tail-flick testsPotent analgesic activity, comparable to morphine for some derivatives; high affinity for opioid receptors. nih.gov
Thiazole derivatives of 4-piperidoneTail flick methodMild to good dose-dependent analgesic activities; chloro and nitro substituted compounds showed the highest activity. researchgate.netnih.gov
Quinazoline benzohydrazide derivativesTail-flick techniqueSignificant analgesic activity for some compounds. researchgate.net

Central Nervous System (CNS) Modulating Activities (e.g., CNS Stimulant/Depressant, Anticonvulsant, Antidepressant, Antipsychotic)

Piperidin-4-one derivatives have been shown to exert a variety of effects on the central nervous system, including anticonvulsant and antidepressant activities. nih.govnih.govthieme-connect.de

Anticonvulsant Activity:

Research has indicated the potential of piperidin-4-one derivatives as anticonvulsant agents. nih.govnih.gov For example, 1-(5-phenyl-4-oxo-2-oxazolin-2-yl)-4-carbamoylpiperazine and its derivatives were evaluated and found to have anticonvulsant activity in the audiogenic seizure test in mice. nih.gov Piperine, an alkaloid containing a piperidine ring, has also been studied for its anticonvulsant properties, with evidence suggesting it may act through multiple mechanisms, including modulation of GABAergic and serotonergic systems and inhibition of sodium channels. nih.gov Furthermore, certain 1,3,5-trisubstituted pyrazoline derivatives have shown protection against maximal electroshock seizure and subcutaneous metrazol-induced seizures. thieme-connect.de

Antidepressant Activity:

The antidepressant potential of piperidin-4-one derivatives has also been explored. nih.govthieme-connect.de A study on 1-(5-phenyl-4-oxo-2-oxazolin-2-yl)-4-substituted piperazines demonstrated antidepressant activity in the mouse Dopa potentiation test. nih.gov Additionally, some 1,3,5-trisubstituted pyrazoline derivatives exhibited antidepressant effects comparable to or greater than the reference drugs pargyline (B1678468) hydrochloride and tranylcypromine (B92988) sulfate (B86663) in the forced swimming test. thieme-connect.de

Other CNS Activities:

Beyond anticonvulsant and antidepressant effects, some piperazine derivatives have been investigated for their broader CNS activity, including potential as tranquilizing agents. nih.gov Furthermore, piperazine-substituted chalcones have been identified as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease, suggesting a role for these derivatives in the treatment of such conditions. nih.gov

Table 6: CNS Modulating Activities of Selected Piperidin-4-one Derivatives

Compound/Derivative ClassCNS ActivityKey FindingsReference(s)
1-(5-Phenyl-4-oxo-2-oxazolin-2-yl)-4-carbamoylpiperazine and derivativesAnticonvulsant, AntidepressantAnticonvulsant activity in audiogenic seizure test; antidepressant activity in Dopa potentiation test. nih.gov
PiperineAnticonvulsantMultifaceted anticonvulsant mechanisms, including modulation of GABA and serotonin (B10506) levels and Na+ channel inhibition. nih.gov
1,3,5-Trisubstituted pyrazolinesAnticonvulsant, AntidepressantProtective against MES and ScMet induced seizures; antidepressant activity in forced swimming test. thieme-connect.de
Piperazine-substituted chalconesMAO-B inhibitionRemarkable inhibitory activity against MAO-B, suggesting potential for treating neurological disorders. nih.gov

Antimalarial Activity

Derivatives of the piperidine scaffold, a core component of 1-(4-aminobenzoyl)piperidin-4-one, have been investigated for their potential as antimalarial agents. Research has demonstrated that certain 1,4-disubstituted piperidine derivatives exhibit significant activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. nih.govnih.gov

In a notable study, a library of 1,4-disubstituted piperidine derivatives was synthesized and evaluated for their antimalarial properties. The research highlighted that modifications on the piperidine nitrogen atom could lead to compounds with potent antimalarial effects. For instance, some of the synthesized derivatives displayed activities comparable to the established antimalarial drug, chloroquine. nih.gov The investigation into these derivatives underscores the potential of the piperidine moiety as a key pharmacophore in the development of new antimalarial drugs, addressing the critical challenge of emerging drug resistance. nih.gov

The following table summarizes the antimalarial activity of selected 1,4-disubstituted piperidine derivatives from the study.

CompoundP. falciparum 3D7 IC₅₀ (nM)P. falciparum W2 IC₅₀ (nM)
12a -11.6
12d 13.64-
13b 4.1913.30
13c --
14c --
14d --
17c --
Chloroquine 22.38134.12

Data sourced from a study on 1,4-disubstituted piperidine derivatives. nih.gov

Cholinesterase Inhibition in Alzheimer's Disease Treatment

The piperidine and piperidinone structural motifs are integral to the design of cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease. acgpubs.orgnih.gov This neurodegenerative disorder is characterized by a decline in cognitive function, which is linked to the impairment of cholinergic neurotransmission. nih.gov The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132), is a primary therapeutic strategy. acgpubs.orgmdpi.com

Several studies have explored derivatives of N-benzylpiperidine and other piperidinone-containing compounds for their ability to inhibit these enzymes. acgpubs.orgnih.gov For example, a series of α,β-unsaturated carbonyl based piperidinone derivatives demonstrated varying degrees of inhibitory activity against both AChE and BuChE. acgpubs.org In another study, N-benzylpiperidine derivatives of 1,2,4-thiadiazolidinone were synthesized and shown to have AChE inhibitory potency comparable to the drug tacrine. nih.gov Furthermore, research into 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives has aimed at developing dual-target inhibitors of both acetylcholinesterase and the serotonin transporter, addressing both cognitive and neuropsychiatric symptoms of Alzheimer's disease. mdpi.comnih.gov

The following table presents the cholinesterase inhibitory activities of selected piperidinone derivatives.

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) 12.55-
1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) -17.28
19 5.1026.78
Galantamine 1.19-

Data sourced from studies on piperidinone and 1-benzylpiperidine derivatives. acgpubs.orgmdpi.com

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by triggering the release of pro-inflammatory cytokines like IL-1β and IL-18. mdpi.comnih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory, autoimmune, and metabolic diseases. nih.govrjpbr.com Consequently, the development of NLRP3 inflammasome inhibitors is an active area of research. mdpi.comrjpbr.com

A pharmacophore-hybridization strategy has been employed to develop novel NLRP3 inhibitors based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which is structurally related to this compound. mdpi.com A series of these derivatives were synthesized and screened for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in human macrophage-like cells. mdpi.com The most promising compounds were found to inhibit the ATPase activity of human recombinant NLRP3 in a concentration-dependent manner, suggesting a direct interaction with the NLRP3 protein. mdpi.comresearchgate.net This research highlights the potential of piperidine-containing scaffolds in the development of targeted anti-inflammatory therapies. mdpi.com

The table below shows the inhibitory activity of selected compounds on IL-1β release and NLRP3 ATPase activity.

CompoundInhibition of IL-1β Release (IC₅₀, µM)% Inhibition of NLRP3 ATPase Activity (at 100 µM)
9 1.3~50%
13 1.8~60%
18 2.5~45%

Data sourced from a study on 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives. mdpi.comresearchgate.net

In Vitro Biological Evaluation Methodologies

Growth Inhibition Assays for Antimicrobial Activity

Growth inhibition assays are fundamental in vitro methods used to determine the efficacy of potential antimicrobial agents. In the context of antimalarial drug discovery, these assays are employed to measure the ability of a compound to inhibit the proliferation of Plasmodium falciparum parasites. nih.gov A common method involves culturing the parasites in the presence of varying concentrations of the test compounds. The parasite growth is then quantified, often using a fluorescent DNA-intercalating dye, to determine the concentration at which 50% of growth is inhibited (IC₅₀). nih.gov This methodology was utilized in the evaluation of 1,4-disubstituted piperidine derivatives for their antimalarial activity against both drug-sensitive and drug-resistant parasite strains. nih.govnih.gov

Enzymatic Assays (e.g., Kinase Inhibition, Protease Inhibition, Acetylcholinesterase)

Enzymatic assays are crucial for characterizing the inhibitory activity of compounds against specific molecular targets. In the study of this compound derivatives and related structures, several types of enzymatic assays are relevant.

Acetylcholinesterase (AChE) Inhibition Assay: The Ellman's method is a widely used colorimetric assay to screen for AChE inhibitors. nih.govresearchgate.net This assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis. The ability of a test compound to inhibit this reaction is quantified by determining its IC₅₀ value. nih.gov This method has been applied to various piperidine and piperidinone derivatives to assess their potential for Alzheimer's disease treatment. nih.govresearchgate.net

NLRP3 ATPase Activity Assay: To investigate the direct interaction of compounds with the NLRP3 inflammasome, an ATPase activity assay can be performed. mdpi.comresearchgate.net This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the recombinant NLRP3 protein, which is essential for its activation. The inhibition is typically measured by quantifying the remaining ATP using a luminescent assay. researchgate.net

Kinase Inhibition Assay: For assessing the activity of compounds against protein kinases, such as Protein Kinase B (PKB/Akt), enzymatic assays are employed. These assays typically measure the phosphorylation of a substrate by the kinase. The inhibition of this process by a test compound is then quantified to determine its potency and selectivity. nih.gov Such assays were used to evaluate 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as PKB inhibitors. nih.gov

Receptor Binding Assays (e.g., Sigma Receptors, Serotonergic Receptors, Dopaminergic Receptors)

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. sigmaaldrich.comsigmaaldrich.com These assays are critical in drug discovery to identify compounds that may act as agonists or antagonists at various receptors, and to assess their selectivity. For piperidine-based scaffolds, binding assays for several central nervous system receptors are of particular interest.

Sigma Receptor Binding: The sigma-1 receptor has been implicated in a range of neurological disorders. nih.gov Radioligand binding assays are used to evaluate the affinity of compounds for this receptor. These assays typically involve competing a radiolabeled ligand with the test compound for binding to membranes prepared from cells expressing the receptor. eurofinsdiscovery.com This methodology has been applied to piperidine scaffolds to identify potent sigma-1 receptor modulators. nih.gov

Dopaminergic and Serotonergic Receptor Binding: Given the role of dopamine (B1211576) and serotonin systems in neurological and psychiatric conditions, assessing the interaction of new compounds with these receptors is important. Radioligand binding assays for dopamine (e.g., D1, D4) and serotonin receptors, as well as for the serotonin transporter (SERT), are routinely used. mdpi.comnih.gov These assays help in understanding the polypharmacology of a compound and its potential for both therapeutic effects and off-target activities. mdpi.com For instance, such assays were used to evaluate 1-benzylpiperidine and 1-benzoylpiperidine derivatives for their dual activity at AChE and SERT. mdpi.comnih.gov

Cell-Based Assays (e.g., Pyroptosis, IL-1β Release, Cytotoxicity, Cell Survival)

The biological activity of this compound derivatives has been investigated through various cell-based assays to determine their potential as therapeutic agents. These assays provide crucial insights into the mechanisms of action at the cellular level, including the induction of specific cell death pathways, modulation of inflammatory responses, and general cytotoxicity.

Pyroptosis is a form of programmed cell death that is inherently inflammatory and is typically mediated by gasdermin proteins. nih.govmdpi.com Upon activation by inflammatory caspases, such as caspase-1, -4, -5, and -11, the gasdermin-N domain forms pores in the cell membrane. mdpi.comresearchgate.net This process leads to cell swelling, lysis, and the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. nih.govresearchgate.netmdpi.com Research into the effects of this compound derivatives on pyroptosis is an active area of investigation. Studies have shown that certain piperidine derivatives can influence inflammatory pathways. For instance, some piperidin-4-one derivatives have demonstrated anti-inflammatory properties, suggesting a potential to modulate pyroptosis-related signaling cascades. nih.gov

The release of IL-1β is a key indicator of inflammasome activation and pyroptosis. nih.govresearchgate.net Assays measuring IL-1β secretion are therefore critical in evaluating the pro- or anti-inflammatory potential of this compound derivatives. While direct evidence linking this specific compound to IL-1β release is emerging, related heterocyclic compounds have been shown to modulate cytokine release.

Cytotoxicity and cell survival assays are fundamental in drug discovery to assess the therapeutic window of a compound. Various studies have evaluated the cytotoxic effects of piperazine derivatives, which share a similar heterocyclic core with piperidine, against a range of cancer cell lines. nih.govnih.gov For example, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives displayed significant cell growth inhibitory activity against liver, breast, colon, gastric, and endometrial cancer cell lines. nih.gov Similarly, certain 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives have shown selective cytotoxicity against breast cancer cells (MCF7) while being less toxic to normal breast cells (MCF 10A). nih.gov The anti-proliferative activity of an aminosteroid (B1218566) derivative, RM-581, was found to be superior to existing drugs in androgen-dependent prostate cancer cell models. nih.gov These findings highlight the potential for developing piperidine-based compounds with selective toxicity towards cancer cells.

Cell-Based AssayKey FindingsReference
PyroptosisGasdermin-D is a key executor of pyroptosis, forming pores in the cell membrane. nih.govresearchgate.net
IL-1β ReleaseA hallmark of inflammasome activation and pyroptosis. nih.govresearchgate.net
CytotoxicityPiperazine derivatives show significant growth inhibition in various cancer cell lines. nih.govnih.gov
Cell SurvivalSome piperazine derivatives exhibit selective cytotoxicity towards cancer cells over normal cells. nih.gov

In Vivo Pharmacological Assessment in Preclinical Models

Following promising in vitro results, the pharmacological effects of this compound and its derivatives are further evaluated in living organisms through preclinical in vivo studies. These assessments are crucial for understanding the compounds' efficacy, safety profile, and pharmacokinetic and pharmacodynamic properties in a complex biological system.

Disease-Specific Animal Models (e.g., Malaria, Neurological Disorders, Cancer)

The therapeutic potential of this compound derivatives has been explored in various disease models.

Malaria: Several studies have highlighted the antimalarial activity of piperidine and related 4-aminoquinoline (B48711) derivatives. In a murine model of Plasmodium berghei infection, certain aminoquinoline derivatives hybridized with other functional groups demonstrated promising antiplasmodial activity, in some cases comparable to chloroquine. researchgate.net Similarly, a library of 1,4-disubstituted piperidine derivatives showed significant activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov Furthermore, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline was found to be orally active and effective in rodent models of malaria. researchgate.net Another study on 4-nerolidylcatechol (B1236061) derivatives showed suppression of Plasmodium berghei in infected mice. nih.gov

Neurological Disorders: The piperidine scaffold is a common feature in compounds targeting the central nervous system. A series of phenolic diaryl amino piperidine derivatives were investigated as delta opioid receptor agonists for pain relief. nih.gov One analog demonstrated in vivo anti-nociceptive activity in rodent models, indicating the potential of this class of compounds for managing pain. nih.gov

Cancer: The in vivo anticancer potential of compounds containing the piperidine or piperazine moiety has been demonstrated. An aminosteroid derivative, RM-581, completely blocked tumor growth in a xenograft model of prostate cancer in mice. nih.gov This suggests a potent in vivo efficacy for this class of compounds against certain types of cancer.

Toxicity Studies in Preclinical Models

Preclinical toxicity studies are essential to identify potential adverse effects and establish a preliminary safety profile for new chemical entities. These studies in animal models help to determine the maximum tolerated dose and identify any target organs for toxicity.

Novel 1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes and their related quaternary ammonium (B1175870) salts were evaluated for their toxicity against non-malignant cells and were found to display greater toxicity towards neoplastic cells, indicating a degree of tumor-selective toxicity. nih.gov In a study of 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone for treating colitis, no significant testicular toxicity was observed. mdpi.com Furthermore, an aminosteroid derivative, RM-581, was found to be well-tolerated in mice during a 28-day xenograft experiment and a 7-week dose-escalation study, suggesting a favorable safety window. nih.gov A study on 4-aminocoumarin (B1268506) derivatives showed that the compounds did not exhibit significant cytotoxic effects on human epidermal keratinocyte cells. nih.gov

Preclinical ModelKey FindingsReference
Malaria (P. berghei)Aminoquinoline and piperidine derivatives showed significant antiplasmodial activity. researchgate.netnih.govresearchgate.net
Neurological (Pain)A piperidine derivative demonstrated anti-nociceptive activity in rodent models. nih.gov
Cancer (Prostate)An aminosteroid derivative completely blocked tumor growth in a xenograft model. nih.gov
ToxicitySeveral piperidine and related derivatives have shown favorable safety profiles in preclinical models. nih.govnih.govmdpi.com

Structure Activity Relationship Sar Studies and Pharmacophore Analysis

Pharmacophore Identification and Modification

The identification of the essential pharmacophoric features of the 1-(4-aminobenzoyl)piperidin-4-one scaffold is a cornerstone for the rational design of new and improved therapeutic agents. nih.gov

Strategic Modifications for Enhanced Receptor Interactions and Biological Activities

Once the key pharmacophoric elements are identified, strategic modifications can be made to enhance receptor interactions and, consequently, biological activities. nih.gov This involves a deep understanding of the target's binding site and the specific interactions that govern ligand binding.

A common strategy is the bioisosteric replacement of certain functional groups to improve properties like metabolic stability or receptor affinity. For example, the piperazine (B1678402) moiety is often used as a bioisostere for piperidine (B6355638). nih.gov However, the replacement of piperazine with the benzoylpiperidine moiety does not always lead to an improvement in biological activity, emphasizing the need for careful evaluation of each modification. nih.gov

In the context of antifungal agents, strategic modifications to the 4-aminopiperidine (B84694) core have been shown to be effective. mdpi.com The identification of the N-dodecyl residue as an outstanding substituent at the 4-amino position exemplifies how systematic modifications can lead to a significant enhancement in activity. mdpi.com Similarly, in the pursuit of antitubercular agents, modifications to a piperidine-containing scaffold aimed to improve potency and drug-like properties by focusing on three distinct molecular regions. nih.gov

Rational Design of Analogs based on SAR

The culmination of SAR studies is the ability to rationally design novel analogs with predicted and improved biological profiles. nih.govrsc.orgmdpi.comresearchgate.net This approach moves beyond random screening and allows for the targeted development of drug candidates.

For instance, based on the SAR of tropane-based compounds, new antiproliferative agents were rationally designed and synthesized. rsc.org Similarly, the understanding of SAR in 2,4-diaminopyrimidine (B92962) derivatives guided the preparation of potent TRK inhibitors for cancer therapy. nih.gov In the development of mu-opioid receptor (MOR) agonists, analogs of a tramadol (B15222) metabolite were designed based on SAR, leading to the discovery of a highly potent and selective compound. researchgate.net This rational design process often involves computational tools like 2D-QSAR to build statistically significant models that can predict the activity of newly designed compounds. rsc.orgresearchgate.net The design of novel inhibitors for enzymes like MenA from Mycobacterium tuberculosis also relies heavily on exploring the SAR of existing scaffolds to enhance potency and pharmacokinetic properties. nih.gov

Table 2: Rationally Designed Analogs and their Targeted Activities

Original Scaffold/Lead Compound Designed Analog Feature Target/Activity
Tropane-based compounds 3,4-Diaryl-11-methyl-7-[(aryl)methylidene]-4,5,11-triazatricyclo[6.2.1.02,6]undec-5-enes Antiproliferative rsc.org
2,4-Diaminopyrimidine derivatives Varied substitutions to confirm pharmacophore model TRK inhibition nih.gov
Tramadol metabolite (M1) 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues MOR agonist researchgate.net
Piperidine derivatives Modifications to three molecular regions MenA inhibition nih.gov

Correlation of Stereochemistry with Pharmacological Properties

Research on a variety of piperidine-containing molecules has consistently demonstrated that even subtle changes in stereochemistry can lead to dramatic shifts in pharmacological activity. For instance, in the realm of 4-phenylpiperidine (B165713) analgesics, an equatorial orientation of the phenyl group is generally favored for optimal activity. However, in certain molecular contexts, an axial conformation has been shown to enhance potency, highlighting the complex nature of structure-activity relationships (SAR). researchgate.net

Furthermore, the chirality of piperidine derivatives introduces another layer of complexity and opportunity for refining pharmacological profiles. Studies on 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles have revealed that the (+) and (-) enantiomers can possess significantly different biological effects, with one isomer often exhibiting substantially greater potency than its mirror image. nih.gov This underscores the principle that biological systems are chiral and often interact preferentially with one enantiomer of a drug molecule.

Impact of Conformation and Torsion Angles

The conformation of the piperidine ring and the torsion angles that define the spatial relationship between its substituents are fundamental to its interaction with a biological target. The N-acyl group in compounds like this compound introduces a key rotational bond—the amide bond—which further influences the conformational landscape of the entire molecule.

The piperidine ring itself typically adopts a low-energy chair conformation. However, the introduction of bulky substituents or specific intramolecular interactions can lead to the adoption of higher-energy boat or twist-boat conformations. These alternative conformations, while often less stable in isolation, may be the biologically active conformers that are preferentially recognized and bound by a protein target.

The torsion angle of the N-benzoyl group relative to the piperidine ring is a particularly important parameter. This angle dictates the orientation of the aminobenzoyl moiety and, consequently, its ability to engage in specific hydrogen bonding or hydrophobic interactions within a binding pocket. Computational studies on related N-acylpiperidines have shown that the planarity of the amide bond, a consequence of the partial double-bond character of the C-N bond, can create steric strain that influences the conformational preference of other substituents on the piperidine ring.

While specific experimental data correlating the torsion angles of this compound with its pharmacological activity is not extensively available in the public domain, the principles derived from analogous structures provide a framework for understanding its potential SAR. It is highly probable that specific ranges of torsion angles around the N-C(O) bond and within the piperidine ring are required for optimal biological activity. The interplay between the conformation of the piperidine ring and the rotational freedom of the N-benzoyl group is a critical area of investigation for elucidating the precise mechanism of action of this class of compounds.

Compound ClassKey Conformational FeatureImpact on Pharmacological Activity
4-Phenylpiperidine AnalogsPhenyl group orientation (Equatorial vs. Axial)Equatorial is generally preferred, but axial can enhance potency in some derivatives. researchgate.net
4-Piperidyl-2-oxobenzimidazolesEnantiomers ((+) vs. (-))(+) isomers are consistently more potent in hypotensive and α-adrenergic blocking activities. nih.gov
N-AcylpiperidinesPiperidine ring conformation (Chair vs. Boat/Twist-boat)N-acylation can favor twist-boat conformations upon protein binding.
N-BenzoylpiperidonesAmide bond torsion angleDictates the orientation of the benzoyl group, which is critical for receptor interaction.

Mechanisms of Action of 1 4 Aminobenzoyl Piperidin 4 One and Its Derivatives

Molecular Targets and Binding Interactions

The therapeutic potential of 1-(4-aminobenzoyl)piperidin-4-one derivatives stems from their ability to interact with specific biological molecules, leading to the modulation of their functions. These interactions can range from enzyme inhibition to receptor modulation, highlighting the chemical versatility of the piperidin-4-one scaffold.

Enzyme Inhibition

Derivatives of this compound have been shown to inhibit a variety of enzymes, playing a crucial role in their pharmacological effects.

Kinases: While specific studies on this compound are limited, the broader class of piperidine (B6355638) derivatives has been investigated for kinase inhibition.

Proteases: A notable target for piperidin-4-one derivatives is the main protease (Mpro) of coronaviruses, including SARS-CoV-2. nih.gov Certain 1,4,4-trisubstituted piperidines have demonstrated inhibitory activity against this enzyme, which is essential for viral polyprotein processing and subsequent replication. nih.gov

Cholinesterases: Some piperidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine (B1216132). scielo.br For instance, a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives were synthesized and showed inhibitory activity against AChE. scielo.brscielo.br

Monoacylglycerol Lipase (B570770): Research into the inhibition of monoacylglycerol lipase by this compound derivatives is an emerging area.

Other Enzymes: Piperidin-4-one derivatives have also been found to inhibit other enzymes. For example, some derivatives have shown inhibitory properties against topoisomerase IIα, an enzyme crucial for DNA replication and transcription. rsc.org Additionally, certain 1-(4-aminobenzyl)- and 1-(4-aminophenyl)isoquinoline (B1195977) derivatives, which share structural similarities, were potent inhibitors of phosphodiesterases. nih.gov

Table 1: Enzyme Inhibition by Piperidin-4-one Derivatives

Derivative ClassTarget EnzymeOrganism/Cell LineObserved Effect
1,4,4-Trisubstituted piperidinesSARS-CoV-2 Main Protease (Mpro)In vitroInhibition of viral replication. nih.gov
5-{1-[(4-chlorophenyl)sulfonyl] piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivativesAcetylcholinesterase (AChE)In vitroEnzyme inhibition. scielo.br
3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-onesTopoisomerase I and IIαHuman cancer cell lines (HCT116, MCF7)Dual inhibitory properties. nih.gov
1-(4-aminobenzyl)- and 1-(4-aminophenyl)isoquinoline derivativesPhosphodiesterasesBovine heart and rat cerebral cortexPotent inhibition. nih.gov

Receptor Modulation

The interaction of this compound derivatives with various receptors is another key aspect of their mechanism of action.

Sigma Receptors: The modulation of sigma receptors by piperidine-containing compounds is a recognized area of pharmacological research.

G Protein-Coupled Receptors (GPCRs): Derivatives of 4-aminopiperidine (B84694) have been investigated as antagonists for GPCRs like the CCR5 receptor, which is a co-receptor for HIV-1 entry into cells. nih.gov

Dopamine (B1211576) Receptors: Certain 4-benzoylpiperidine derivatives have been evaluated for their selectivity against dopamine receptors (D1, D2, D3), showing good selectivity. researchgate.net

Serotonin (B10506) Receptors: A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives, which contain a piperidine-like moiety, have been synthesized and shown to be potent inhibitors of serotonin (5-HT) reuptake, indicating interaction with the serotonin transporter. nih.gov Additionally, 4-benzoylpiperidine derivatives have demonstrated good selectivity over 5-HT1A and 5-HT2A receptors. researchgate.net

NMDA Receptors: A specific derivative, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. nih.gov

Table 2: Receptor Modulation by Piperidin-4-one and Related Derivatives

Derivative ClassTarget ReceptorEffectTherapeutic Area
4-Substituted-4-aminopiperidine derivativesCCR5 ReceptorAntagonistHIV-1 Entry Inhibition. nih.gov
4-Benzoylpiperidine derivativesDopamine (D1, D2, D3) and Serotonin (5-HT1A, 5-HT2A) ReceptorsSelectiveAntipsychotic. researchgate.net
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivativesSerotonin TransporterReuptake InhibitionAntidepressant. nih.gov
4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidineNMDA Receptor (NR1A/2B subtype)AntagonistParkinson's Disease. nih.gov

Interactions with Other Biological Targets

Beyond enzymes and receptors, derivatives of this compound can interact with other critical biological systems.

Ergosterol (B1671047) Biosynthesis Pathway: The piperidine nucleus is found in various compounds with antifungal activity, suggesting a potential interaction with the ergosterol biosynthesis pathway, a key target in fungi. biomedpharmajournal.org

HIV Integrase and Reverse Transcriptase: The piperidin-4-one nucleus is considered a pharmacophore with potential anti-HIV activities, including the inhibition of HIV integrase. nih.gov Furthermore, novel piperidin-4-yl-aminopyrimidine derivatives have been designed as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.gov

Cellular Pathways Affected by Piperidin-4-one Derivatives

Modulation of Inflammatory Pathways

Piperidin-4-one derivatives have demonstrated the ability to modulate inflammatory responses.

NLRP3 Inflammasome: A series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system. mdpi.comresearchgate.net These compounds were shown to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β. mdpi.comresearchgate.net

Other Inflammatory Mediators: N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones have shown anti-inflammatory properties by inhibiting the production of IL-6 and TNF-α in lipopolysaccharide-stimulated cells. nih.gov

Interference with Viral Replication Cycles

A significant area of investigation for piperidin-4-one derivatives is their potential to interfere with viral life cycles. researchgate.net

Coronavirus Polyprotein Processing: As mentioned earlier, 1,4,4-trisubstituted piperidines have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov By inhibiting this enzyme, these compounds disrupt the processing of viral polyproteins, a critical step in the coronavirus replication cycle. nih.govgenome.jp

HIV Replication: Piperidin-4-yl-aminopyrimidine derivatives act as non-nucleoside reverse transcriptase inhibitors, thereby blocking a key step in the HIV-1 replication cycle. nih.gov

Neurotransmitter Reuptake Inhibition

While direct studies on this compound are limited, research into its structural analogs, particularly 4-benzylpiperidine (B145979) carboxamides, reveals significant activity as monoamine neurotransmitter reuptake inhibitors. These compounds can modulate the synaptic concentrations of serotonin (5-HT), norepinephrine (B1679862) (NE), and dopamine (DA), which are crucial for regulating mood, cognition, and various physiological processes.

A study on a series of 24 synthetic 4-benzylpiperidine carboxamides demonstrated that structural modifications significantly influence their potency and selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). nih.gov The length of the linker between the piperidine ring and the aromatic moiety, as well as the nature of the aromatic substituent, were found to be critical determinants of activity. nih.govkoreascience.kr

For instance, compounds with a two-carbon linker generally showed higher potency for dopamine reuptake inhibition, whereas a three-carbon linker was often more favorable for norepinephrine reuptake inhibition. nih.gov The presence of a diphenylacetyl group was strongly correlated with high dopamine reuptake inhibition. nih.gov In contrast, a biphenyl (B1667301) substituent tended to confer strong serotonin reuptake inhibition. koreascience.kr

One of the triple reuptake inhibitors identified in the study, compound 8k , demonstrated potent inhibition of all three monoamine transporters. nih.gov Functional assays confirmed that these compounds can influence neurotransmitter signaling; for example, the dopamine reuptake inhibitor 8f was shown to restore the endocytosis of the dopamine D2 receptor that is normally inhibited by the dopamine transporter. nih.gov

The inhibitory activities of selected 4-benzylpiperidine carboxamides are summarized in the table below.

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
7j 10.38.9>1000
8f 256.328.715.4
8k 19.811.225.6
Data sourced from a study on 4-benzylpiperidine carboxamides. nih.gov

Further research on N-benzylpiperidine analogues has also identified compounds with high affinity and selectivity for the dopamine transporter. nih.gov These findings underscore the potential of the this compound scaffold as a basis for developing novel therapeutics targeting monoamine transporters.

Impact on DNA Synthesis and Replication

Studies on various 4-aminophenol (B1666318) Schiff base derivatives have shown that these compounds can interact with DNA through both intercalation and groove binding mechanisms. nih.govelsevierpure.com Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, while groove binding involves the fitting of a molecule into the major or minor groove of the DNA.

Spectroscopic analyses of the interaction between these derivatives and DNA have revealed hyperchromic and bathochromic shifts, which are indicative of such binding. nih.govelsevierpure.com The binding constants (Kb), which quantify the strength of the interaction, have been determined for several of these compounds. For example, a study on the interaction of 4-acetamidophenol with DNA reported binding constants that varied with pH, suggesting that the ionization state of the molecule influences its binding affinity. researchgate.net

The binding of these molecules to DNA can potentially inhibit the processes of DNA synthesis and replication by several mechanisms. By distorting the DNA structure, they can prevent the binding of essential enzymes such as DNA polymerase and helicase. Furthermore, the formation of a stable drug-DNA complex can create physical barriers that halt the progression of the replication fork.

The potential for 4-aminophenol derivatives to interact with DNA highlights them as promising candidates for the development of anticancer agents. nih.govelsevierpure.com The ability to interfere with DNA synthesis is a hallmark of many effective chemotherapeutic drugs.

The table below summarizes the binding constants of selected 4-aminophenol derivatives with DNA.

CompoundBinding ModeBinding Constant (Kb) (M⁻¹)
4-Acetamidophenol (pH 4.7)Groove Binding & Intercalation2.01 x 10⁴
4-Acetamidophenol (pH 7.4)Groove Binding & Intercalation5.32 x 10³
Data sourced from a study on the interaction of 4-acetamidophenol with DNA. researchgate.net

Therapeutic Potential and Future Directions

Development of Novel Therapeutic Agents based on 1-(4-Aminobenzoyl)piperidin-4-one

The piperidin-4-one nucleus is recognized as a significant pharmacophore, a molecular framework that can be adapted to interact with specific biological receptors to produce a desired pharmacological effect. nih.gov This core structure is a versatile intermediate in the synthesis of a wide range of bioactive molecules, including potential anticancer and antimicrobial agents. nih.govchemimpex.com The development process focuses on modifying this core to enhance potency, improve selectivity, and overcome existing clinical challenges like drug resistance.

Antimicrobial resistance (AMR) is a significant global health crisis where pathogens like bacteria, viruses, and fungi evolve to no longer respond to medicines, making common infections difficult or impossible to treat. who.int The overuse and misuse of existing antimicrobial drugs are major drivers of this phenomenon, leading to the emergence of multi-drug resistant "superbugs". who.intdayzerodiagnostics.com This escalating threat necessitates the development of new therapeutic strategies that can circumvent existing resistance mechanisms.

One approach is the creation of novel compounds that are "resistance-resistant," meaning they are designed to slow or prevent the development of resistance in target pathogens. frontiersin.org Research into derivatives of the piperidin-4-one core has shown promise in this area. For instance, a series of 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-aminobenzoyl hydrazones, which incorporate the 4-aminobenzoyl moiety, have been synthesized and screened for antimicrobial activity. researchgate.net These compounds exhibited significant in vitro activity against a panel of bacterial and fungal strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Mycobacterium tuberculosis. researchgate.net Such studies highlight the potential of using the this compound scaffold as a starting point for developing new classes of antimicrobials to combat drug-resistant pathogens.

In drug discovery, a "lead compound" is a chemical structure that has shown promising activity towards a specific biological target and serves as the starting point for chemical modifications to improve its therapeutic properties. subharti.orguniroma1.it The process of transforming a promising initial "hit" from a high-throughput screen into a viable lead compound, and then optimizing that lead, is a critical phase in medicinal chemistry. uniroma1.it This optimization involves iterative chemical synthesis and biological testing to enhance desired characteristics like potency and metabolic stability while minimizing toxicity. nih.govresearchgate.net

The this compound structure represents a valuable scaffold for this process. Its piperidine (B6355638) ring and benzoyl group can be systematically altered to explore the structure-activity relationship (SAR), which defines how specific molecular features relate to biological activity. researchgate.net For example, in the development of inhibitors for 8-oxo-Guanine DNA Glycosylase 1 (OGG1), a target for cancer and inflammation, researchers optimized a related N-piperidinyl-benzimidazolone scaffold. nih.gov The process involved coupling this core with various benzoyl derivatives to identify compounds with sub-micromolar inhibitory potency. nih.gov Similarly, in the search for Hepatitis C Virus (HCV) assembly inhibitors, a 4-aminopiperidine (B84694) scaffold was systematically modified to improve potency and metabolic properties, demonstrating how this core structure can be optimized for antiviral applications. nih.gov

A primary goal of lead optimization is to maximize a compound's therapeutic index—the ratio between its toxic dose and its effective therapeutic dose. subharti.org This is achieved by improving its efficacy (the ability to produce the desired therapeutic effect) and its selectivity (the ability to act on the intended target without affecting other molecules in the body). High selectivity is crucial for minimizing side effects.

Applications in Molecular Imaging and Diagnostics

Beyond therapeutics, the this compound scaffold is integral to the development of advanced agents for molecular imaging. These agents allow for the non-invasive visualization and characterization of biological processes at the molecular level, aiding in disease diagnosis, staging, and monitoring treatment response.

Positron Emission Tomography (PET) is a powerful imaging technique that uses radiotracers—biologically active molecules labeled with a positron-emitting radioisotope—to visualize specific molecular targets in the body. The Gastrin-Releasing Peptide Receptor (GRPR) is an important biomarker as it is overexpressed in several common cancers, most notably prostate and breast cancer. nih.govnih.govresearchgate.net

The 4-aminobenzoyl group is a key component in several GRPR-targeted radiotracers. It often serves as a stable linker connecting a GRPR-binding peptide sequence to a chelator, such as DOTA, which firmly holds a radioisotope like Gallium-68 (⁶⁸Ga). eur.nlnih.gov For instance, the GRPR antagonist RM1 (DOTA-Gly-4-aminobenzoyl-JMV594) was developed using this linker. eur.nl When radiolabeled with ⁶⁸Ga, these agents bind with high affinity to GRPR on tumor cells, allowing for their clear visualization in PET scans. nih.gov

Studies have shown that these bombesin (BBN) analogue-based radiotracers can effectively visualize GRPR-positive prostate cancer xenografts in preclinical models, producing high-contrast images with low background activity in other organs. nih.govnih.gov Researchers have continued to optimize these agents, for example by replacing the 4-aminobenzoyl-based linker with a positively charged 4-amino-(1-carboxymethyl)piperidine (Pip) linker to create tracers like [⁶⁸Ga]Ga-RM2, which showed improved metabolic stability and favorable pharmacokinetics in clinical studies. eur.nlmdpi.com

RadiotracerCore ComponentsTargetApplicationKey Findings
[¹¹¹In]In-RM1DOTA-Gly-4-aminobenzoyl-JMV594GRPRSPECT ImagingShowed higher accumulation in tumors and faster washout from non-target organs compared to agonist tracers. eur.nl
[⁶⁸Ga]Ga-RM2DOTA-Pip-[DPhe6,Sta13,Leu14-NH2]BBN(6–14)GRPRPET ImagingClinically tested tracer with high sensitivity and specificity for detecting primary and metastatic GRPR-positive tumors. eur.nl
[⁶⁸Ga]Ga-ProBOMB2DOTA-Pip-[D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-ψ-Thz-Leu-NH2]GRPRPET ImagingDemonstrated excellent tumor visualization with very low off-target organ accumulation. mdpi.comnih.gov
[⁶⁸Ga]Ga-TacsBOMB5NODAGA-[Leu13ψThz14]Bombesin(7–14) derivativeGRPRPET ImagingShowed significantly higher uptake in tumors and much lower uptake in the pancreas compared to other tracers. mdpi.com

Translational Research and Clinical Implications

Translational research acts as a bridge, transforming fundamental scientific discoveries from the laboratory ("bench") into practical applications that directly improve human health ("bedside"). leicabiosystems.comnih.gov It is a multidisciplinary process that aims to move discoveries from basic research into patient-oriented studies (T1 research) and then into clinical practice and community health (T2-T4 research). nih.govresearchgate.net

The development of agents based on the this compound scaffold exemplifies this process. The initial synthesis and characterization of these compounds in the lab represent the foundational "T0" phase. leicabiosystems.com Subsequent work to optimize them as potential drugs for cancer or infectious diseases falls under "T1" research, which includes preclinical studies to establish efficacy and safety. nih.govnih.govnih.gov

The most significant clinical implication for this compound family to date is in diagnostics. The development of ⁶⁸Ga-labeled GRPR antagonists for PET imaging has progressed through preclinical validation into early human clinical trials. eur.nl These studies demonstrate the direct clinical utility of these agents for the detection, staging, and potential selection of patients for targeted radionuclide therapy for cancers like prostate cancer. eur.nlnih.gov This successful translation from a chemical scaffold to a clinical imaging tool underscores the potential of this compound derivatives to have a tangible impact on patient care, providing a foundation for future therapeutic and diagnostic innovations.

Challenges and Opportunities in Drug Development

The development of drugs based on the this compound scaffold presents a unique set of challenges and opportunities. The piperidin-4-one nucleus is a well-established pharmacophore, known to be a versatile intermediate in the synthesis of compounds with a wide array of biological activities, including anticancer and anti-HIV properties nih.gov. This history provides a solid foundation and a wealth of synthetic knowledge, which is a significant opportunity for researchers.

One of the primary opportunities lies in the potential for diverse pharmacological applications. The piperidin-4-one structure can be strategically modified to enhance receptor interactions and biological activity nih.gov. For instance, a study on the closely related 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides demonstrated their efficacy as potent human carbonic anhydrase inhibitors, particularly against tumor-associated isoforms nih.gov. This highlights the potential of the broader 1-(4-substituted-benzoyl)piperidine-4-one scaffold in cancer therapy.

However, a significant challenge in the development of any new chemical entity is navigating the complexities of preclinical and clinical trials. For derivatives of this compound, demonstrating a favorable safety and efficacy profile is paramount. Preclinical testing must be robust, utilizing in-vitro and computational models to validate the therapeutic hypothesis before proceeding to animal studies srce.hr. Furthermore, the potential for off-target effects and unforeseen toxicity remains a constant hurdle in drug development.

Another challenge is the potential for the development of drug resistance, a common issue with many therapeutic agents nih.gov. As with other promising compounds, continuous research into the mechanism of action and potential resistance pathways will be crucial for the long-term success of drugs derived from this scaffold.

The table below summarizes some of the key challenges and opportunities:

ChallengesOpportunities
Demonstrating safety and efficacy in preclinical and clinical trials.Versatile scaffold with a history of diverse biological activities.
Potential for off-target effects and unforeseen toxicity.Potential for modification to enhance receptor binding and activity.
Possibility of drug resistance development.Established synthetic routes for the piperidin-4-one core.
Lack of extensive structure-activity relationship (SAR) data for this specific compound.Potential for development as anticancer, anti-HIV, and other therapeutic agents.

Prospects for New Drug Compounds

The prospects for developing new drug compounds from this compound are promising, largely due to the adaptability of the piperidin-4-one scaffold. The ability to modify the structure at various positions allows for the fine-tuning of its pharmacological properties to target specific diseases.

One of the most promising avenues is in the development of targeted cancer therapies. As demonstrated by the aforementioned study on carbonic anhydrase inhibitors, derivatives of this scaffold can be designed to selectively inhibit enzymes that are crucial for cancer cell survival and proliferation nih.gov. Further research could explore modifications to the aminobenzoyl group or the piperidine ring to target other cancer-related proteins. For example, a new pyrrolo[1,2-a]quinoxaline derivative incorporating a piperidinyl-benzimidazol-2-one moiety has shown interesting cytotoxic potential against several human leukemia cell lines mdpi.com.

The versatility of the piperidin-4-one core also extends to other therapeutic areas. Research on related N-benzylpiperidin-4-yl derivatives has shown high affinity and selectivity for sigma1 receptors, suggesting potential applications in neurological and psychiatric disorders nih.gov. By exploring different substituents on the benzoyl and piperidine rings of this compound, it may be possible to develop novel agents for a variety of central nervous system targets.

Furthermore, the renewed interest in the piperidin-4-one nucleus in medicinal chemistry suggests that its potential is far from exhausted nih.gov. Future research will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure to understand how different chemical groups influence its biological activity. This is crucial for rational drug design nih.govnih.govfrontiersin.orgpolyu.edu.hk.

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which derivatives of this compound exert their therapeutic effects.

Combinatorial Chemistry Approaches: Generating large libraries of related compounds to screen for activity against a wide range of biological targets.

The following table outlines potential therapeutic areas for new drug compounds derived from this compound:

Therapeutic AreaRationale
OncologyDemonstrated activity of related compounds as carbonic anhydrase inhibitors and cytotoxic agents.
Virology (e.g., HIV)The piperidin-4-one scaffold is a known pharmacophore in anti-HIV agents.
NeurologyRelated piperidine derivatives show affinity for CNS targets like sigma receptors.
Infectious DiseasesPiperidin-4-one derivatives have shown antibacterial and antifungal activities.

Ethical Considerations in Research and Development

The research and development of any new therapeutic agent, including those derived from this compound, must be guided by stringent ethical principles. These considerations are crucial at all stages, from initial discovery to preclinical and clinical trials lindushealth.comctfassets.net.

A primary ethical tenet is the principle of beneficence, which requires that the potential benefits of the research outweigh the foreseeable risks nih.gov. In the context of preclinical research, this means that studies involving animals should only be conducted when there is a strong scientific rationale and a high probability of yielding valuable information srce.hrnih.gov. The "3Rs" – Replacement, Reduction, and Refinement – should be rigorously applied to minimize the use of animals and their suffering.

Informed consent is a cornerstone of ethical clinical research involving human subjects lindushealth.comctfassets.net. Participants must be fully informed about the nature of the study, its potential risks and benefits, and their right to withdraw at any time without penalty. Special care must be taken to protect vulnerable populations, such as children or individuals with diminished decision-making capacity lindushealth.comnih.gov.

Transparency in reporting research findings is another critical ethical obligation. The publication of all preclinical results, including negative findings, is vital to prevent unnecessary duplication of experiments and to provide a complete evidence base for future research decisions srce.hr.

Key ethical considerations in the research and development of this compound derivatives are summarized below:

Ethical PrincipleApplication in Research and Development
Beneficence Ensuring the potential benefits of the research outweigh the risks to participants.
Justice Fair and equitable selection of research participants.
Respect for Persons Obtaining informed consent and protecting the autonomy of participants.
Animal Welfare Adherence to the "3Rs" (Replacement, Reduction, Refinement) in animal studies.
Scientific Integrity Rigorous study design, unbiased data analysis, and transparent reporting of all findings.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Aminobenzoyl)piperidin-4-one, and how can reaction efficiency be optimized?

A common approach involves coupling 4-aminobenzoic acid derivatives with piperidin-4-one precursors via amide bond formation. Nucleophilic substitution or condensation reactions under anhydrous conditions are typical, with catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) enhancing yield. Reaction optimization includes monitoring pH (to prevent amine protonation) and using non-polar solvents (e.g., dichloromethane) to minimize side reactions. Characterization intermediates via TLC or LC-MS ensures stepwise progress .

Q. What analytical techniques are critical for structural confirmation of this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., amide carbonyl at ~165-175 ppm) and aromatic/piperidinyl protons.
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks. Software like SHELXL refines crystallographic data, though challenges arise with disordered solvent molecules .
  • IR spectroscopy : Confirms amide C=O stretches (~1640-1680 cm1^{-1}) and NH2_2 vibrations (~3300 cm1^{-1}) .

Q. What safety protocols are essential when handling this compound in the laboratory?

Piperidin-4-one derivatives may exhibit toxicity or irritancy. Key precautions:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood.
  • Avoid inhalation/contact; store at -20°C in airtight containers.
  • Follow SDS guidelines for spill management (e.g., neutralization with dilute acetic acid) and disposal as hazardous waste .

Advanced Research Questions

Q. How can conformational analysis of the piperidin-4-one ring inform drug design?

The ring’s puckering affects molecular geometry and target binding. Cremer-Pople parameters (e.g., amplitude qq and phase angle ϕ\phi) quantify puckering modes via X-ray or DFT calculations. For example, a chair conformation (low qq) enhances stability, while boat forms (higher qq) may improve receptor fit. Computational tools like Gaussian or ORCA model energy barriers for interconversion .

Q. What strategies are effective for identifying pharmacological targets of this compound?

  • Molecular docking : Screen against targets like ACE2 (angiotensin-converting enzyme 2) using AutoDock Vina. Prioritize binding pockets with high complementarity to the aminobenzoyl group.
  • In vitro assays : Measure enzyme inhibition (e.g., ACE2 activity via fluorometric substrates) or receptor binding (radioligand displacement). Correlate results with structural analogs (e.g., XNT, a known ACE2 activator) .

Q. How do hydrogen-bonding patterns in crystalline this compound influence supramolecular assembly?

Graph-set analysis categorizes H-bond motifs (e.g., NHO=CN-H\cdots O=C chains or rings). For example, dimeric R22(8)R_2^2(8) motifs stabilize crystal packing. SHELXL refinement identifies these interactions, but twinning or disorder may require high-resolution data (1.0\leq 1.0 Å) for accurate assignment .

Q. What methodologies address contradictions in biological activity data for piperidin-4-one derivatives?

  • Dose-response profiling : Replicate assays across multiple cell lines to distinguish intrinsic activity from cytotoxicity.
  • Metabolic stability tests : Use liver microsomes to assess if rapid degradation causes false negatives.
  • Pharmacophore modeling : Align active/inactive analogs to identify essential features (e.g., the 4-aminobenzoyl group’s electrostatic potential) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.